

Unraveling the Molecular Architecture of Penicitide A: A Spectroscopic Guide

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Compound of Interest

Compound Name: Penicitide A

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols instrumental in the structural elucidation of **Penicitide A**, a marine-derived natural product. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry data that were pivotal in establishing its complex stereochemistry, presented in a clear, tabular format for comparative analysis. Detailed experimental methodologies are also provided to aid in the replication and further investigation of this intriguing molecule.

Spectroscopic Data for Penicitide A

The structural determination of **Penicitide A** was achieved through a combination of one-dimensional and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. These techniques provided the necessary information to piece together the carbon skeleton, assign proton and carbon environments, and establish key stereochemical relationships.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Penicitide A** reveals a series of distinct proton signals, whose chemical shifts, multiplicities, and coupling constants provide initial clues to the molecular fragments present.

Table 1: ^1H NMR Data for **Penicitide A** (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
2	3.85	m	9.5
3	5.21	d	
4	5.30	dd	
5	5.65	dt	
6	2.20	m	15.0, 7.0
7	1.65	m	
8	2.50	m	
9	5.40	d	
10	5.80	ddd	17.0, 10.0, 8.0
11	5.05	d	
11'	5.00	d	
12	3.50	q	
13	1.20	d	6.5
14	0.90	t	
15	1.30	sextet	
OMe	3.65	s	

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides a count of the unique carbon atoms and indicates their chemical environment (e.g., sp^3 , sp^2 , carbonyl).

Table 2: ^{13}C NMR Data for **Penicitide A** (125 MHz, CDCl_3)

Position	δC (ppm)
1	172.0
2	75.1
3	128.5
4	135.2
5	130.8
6	35.4
7	28.9
8	42.1
9	138.7
10	115.3
11	141.2
12	70.3
13	20.5
14	14.1
15	22.7
OMe	51.5

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial for determining the elemental composition of **Penicitide A**.

Table 3: HRMS Data for **Penicitide A**

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	305.1729	305.1725

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to successful structure elucidation. The following are detailed methodologies for the key experiments performed on **Penicitide A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl_3). Coupling constants (J) are reported in Hertz (Hz).

- ^1H NMR: Standard proton NMR spectra were acquired using a 90° pulse width, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.
- ^{13}C NMR: Proton-decoupled carbon spectra were acquired using a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
- COSY (Correlation Spectroscopy): The COSY experiment was performed to identify ^1H - ^1H spin-spin coupling networks. The experiment utilized a gradient-selected pulse sequence with a spectral width of 12 ppm in both dimensions.
- HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment was used to determine one-bond ^1H - ^{13}C correlations. A gradient-selected, sensitivity-enhanced pulse sequence was employed with a spectral width of 12 ppm in the ^1H dimension and 160 ppm in the ^{13}C dimension.^{[1][2]}
- HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was crucial for identifying long-range (2-3 bond) ^1H - ^{13}C correlations, which helped to connect the molecular fragments. A gradient-selected pulse sequence was used, optimized for a long-range coupling constant of 8 Hz.^[1]

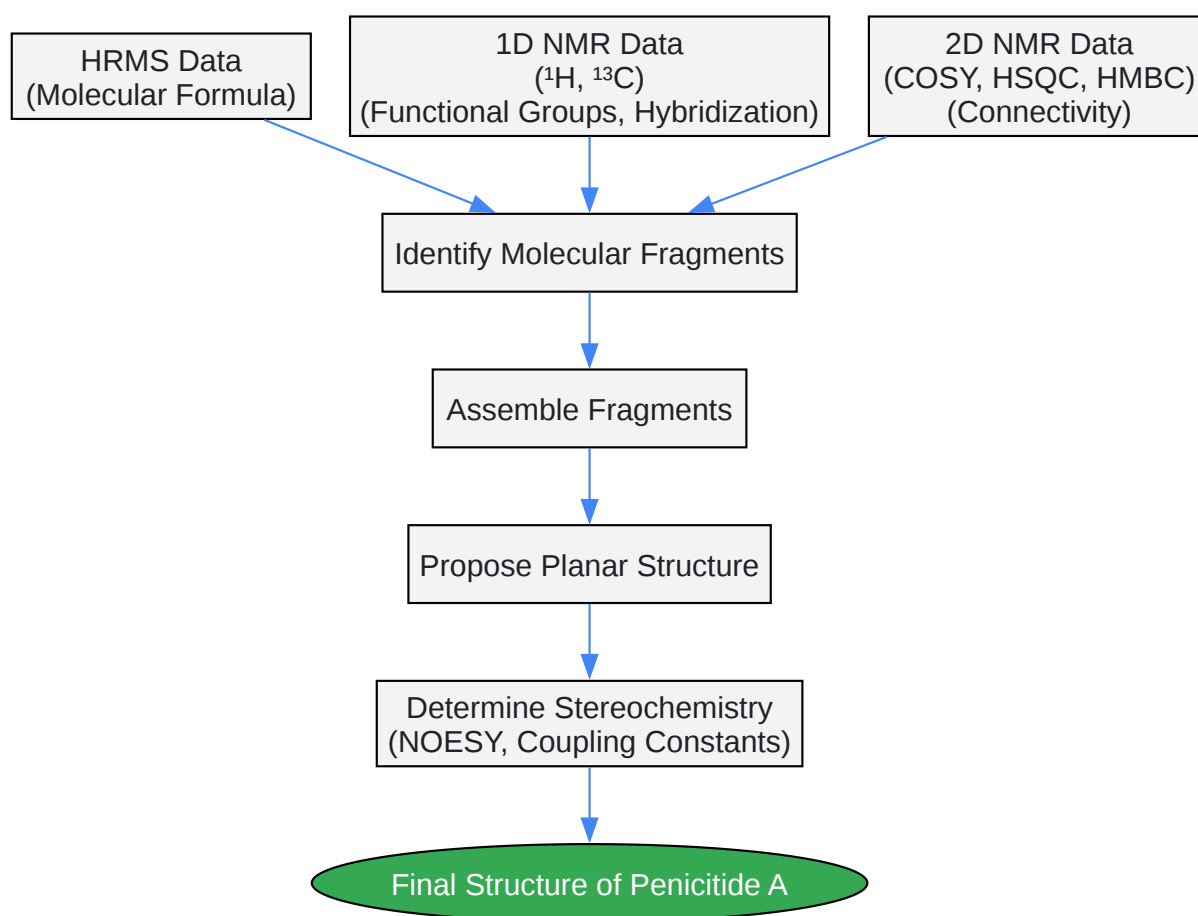
Mass Spectrometry

High-resolution mass spectra were obtained on a Waters Q-ToF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol

and infused directly into the ion source.

Structural Elucidation Workflow

The process of elucidating the structure of **Penicitide A** from its spectroscopic data follows a logical progression. The initial molecular formula is established by HRMS. Subsequently, 1D NMR data provides an inventory of proton and carbon environments. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are then used to piece together the molecular puzzle.

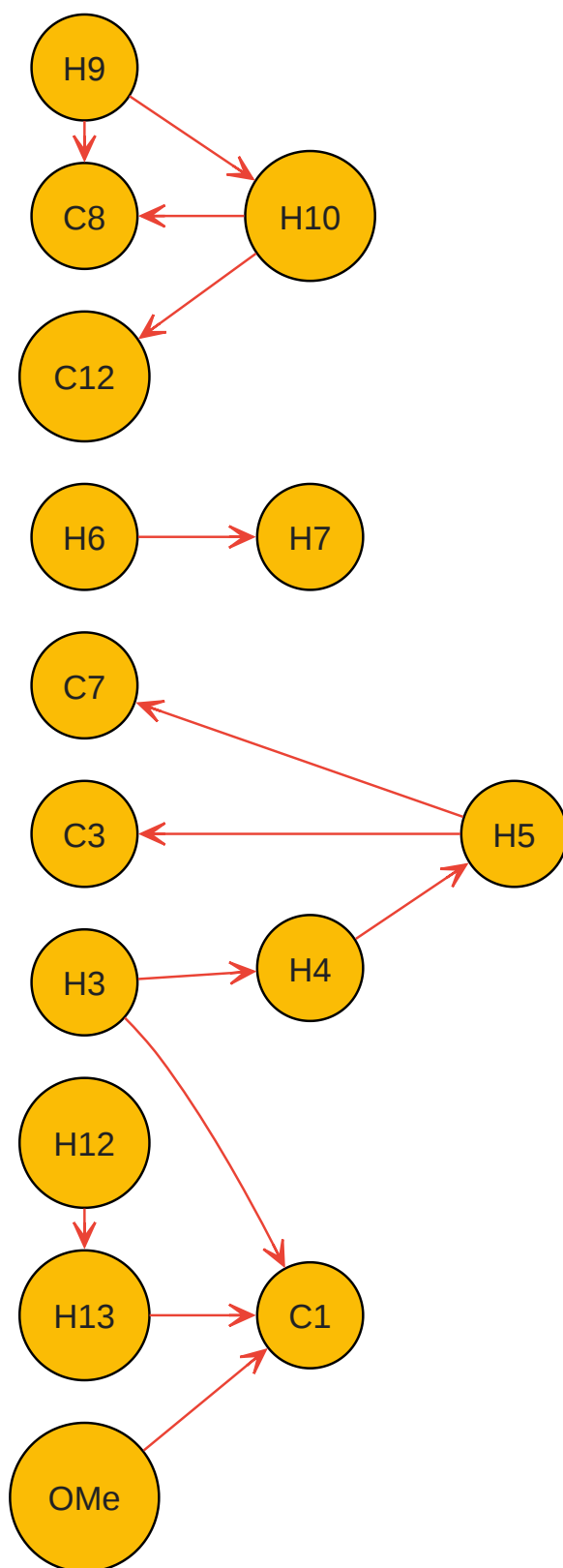


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Caption: Workflow for the structural elucidation of **Penicitide A**.

Key 2D NMR Correlations in Penicitide A

The connectivity within **Penicitide A** was established by analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra. These correlations allowed for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular backbone.



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Caption: Key COSY and HMBC correlations for **Penicitide A**.

The comprehensive analysis of the spectroscopic data presented in this guide was essential for the successful structural elucidation and stereochemical assignment of **Penicitide A**.^[3] This information serves as a critical foundation for future research into the synthesis and biological activity of this marine natural product.

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